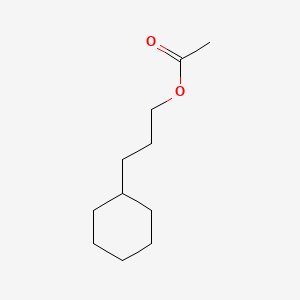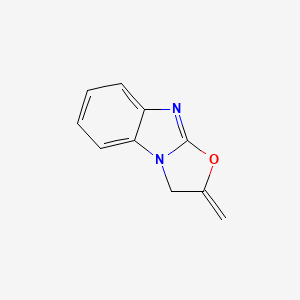
N-Methyl-N'-octylideneformohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octylidene-1-methylhydrazinecarbaldehyde is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is known for its unique structure, which includes an octylidene group and a methylhydrazinecarbaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylidene-1-methylhydrazinecarbaldehyde typically involves the reaction of octylidene hydrazine with methylhydrazinecarbaldehyde under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 2-Octylidene-1-methylhydrazinecarbaldehyde may involve a continuous flow reactor to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography .
化学反応の分析
Types of Reactions
2-Octylidene-1-methylhydrazinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with halogen or other nucleophile groups.
科学的研究の応用
2-Octylidene-1-methylhydrazinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用機序
The mechanism of action of 2-Octylidene-1-methylhydrazinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various cellular processes and pathways, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 2-Octylidene-1-methylhydrazinecarboxylic acid
- 2-Octylidene-1-methylhydrazinecarboxamide
- 2-Octylidene-1-methylhydrazinecarboxylate
Uniqueness
2-Octylidene-1-methylhydrazinecarbaldehyde is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of an octylidene group and a methylhydrazinecarbaldehyde moiety allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .
特性
CAS番号 |
61748-13-8 |
|---|---|
分子式 |
C10H20N2O |
分子量 |
184.28 g/mol |
IUPAC名 |
N-methyl-N-(octylideneamino)formamide |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-6-7-8-9-11-12(2)10-13/h9-10H,3-8H2,1-2H3 |
InChIキー |
QDIKCDSHPCQIHY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=NN(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)

![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)

![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)









